N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiadiazole ring, an acetamide group, and substituted phenyl groups.
Preparation Methods
The synthesis of N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethoxy-3-methoxyaniline with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with 3-methylphenoxyacetyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and the substituted phenyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-ethoxy-3-methoxyphenyl)acetamide: Lacks the thiadiazole ring, which may result in different biological activities.
N-(3-methylphenoxy)acetamide: Lacks the substituted phenyl groups, affecting its chemical reactivity and applications.
2-(3-methylphenoxy)acetamide: Similar structure but without the thiadiazole ring, leading to different properties and uses.
Properties
Molecular Formula |
C20H21N3O4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H21N3O4S/c1-4-26-16-9-8-14(11-17(16)25-3)19-22-20(28-23-19)21-18(24)12-27-15-7-5-6-13(2)10-15/h5-11H,4,12H2,1-3H3,(H,21,22,23,24) |
InChI Key |
PIZWJKOWFQQXLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC(=C3)C)OC |
Origin of Product |
United States |
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